molecular formula C37H47N3O5S B14632338 2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- CAS No. 54178-94-8

2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-

Cat. No.: B14632338
CAS No.: 54178-94-8
M. Wt: 645.9 g/mol
InChI Key: GYVABUSMWJYZKN-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- is a complex organic compound with a unique structure that combines naphthalene, carboxamide, and sulfonyl groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with proteins, or modulate signaling pathways by affecting receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

54178-94-8

Molecular Formula

C37H47N3O5S

Molecular Weight

645.9 g/mol

IUPAC Name

4-[(3-aminophenyl)sulfonylamino]-N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C37H47N3O5S/c1-7-36(3,4)25-18-19-33(31(22-25)37(5,6)8-2)45-21-12-11-20-39-35(42)30-24-32(28-16-9-10-17-29(28)34(30)41)40-46(43,44)27-15-13-14-26(38)23-27/h9-10,13-19,22-24,40-41H,7-8,11-12,20-21,38H2,1-6H3,(H,39,42)

InChI Key

GYVABUSMWJYZKN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)N)O)C(C)(C)CC

Origin of Product

United States

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